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Compound of Interest

Compound Name:
Spiro[adamantane-2,4'-piperidine]

hydrochloride

CAS No.: 1797363-68-8

Cat. No.: B1390251 Get Quote

Executive Summary & Scaffold Significance
Spiro[adamantane-2,4'-piperidine] is a privileged scaffold in medicinal chemistry, serving as the

core structure for several antiviral agents (e.g., Influenza M2 channel blockers) and G-protein

coupled receptor (GPCR) ligands.

The Hydrochloride (HCl) salt is the most common form for storage and biological testing due to

enhanced water solubility. However, the protonation of the piperidine nitrogen drastically alters

the NMR profile compared to the free base, often leading to confusion during routine

monitoring.

Key Analytical Challenge: Distinguishing the overlapping "cage" protons of the adamantane

system from the piperidine ring protons, and confirming salt formation.

Experimental Protocol: Sample Preparation
For reproducible high-resolution spectra, strict adherence to solvent selection is required.

Solvent Selection Matrix
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Solvent Suitability Rationale

DMSO- Recommended

Excellent solubility for HCl

salts. Preserves exchangeable

ammonium (

) protons, crucial for salt

confirmation.

Methanol- Acceptable

Good solubility. Warning:

protons will exchange with

deuterium and disappear (

), removing a key diagnostic

signal.

Chloroform- Poor

HCl salts often aggregate or

are insoluble, leading to broad,

uninterpretable peaks. Only

use for the Free Base.

Preparation Workflow
Massing: Weigh 5–10 mg of the HCl salt.

Solvation: Add 0.6 mL DMSO-

(99.9% D).

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall

effect check).

Acquisition: Standard proton parameters (16 scans, 30° pulse angle,

relaxation delay

2s to allow integration of ammonium protons).

Spectral Assignment & Interpretation
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The spectrum is divided into three distinct zones. The symmetry of the spiro-fusion simplifies

the spectrum, rendering the piperidine 2'/6' positions equivalent and the 3'/5' positions

equivalent.

Zone A: The Ammonium Head (8.0 – 9.5 ppm)
Signal: Broad singlet or broad doublet (integrated 2H).

Chemical Shift:

8.5 – 9.2 ppm (in DMSO-

).

Mechanistic Insight: Represents the

protons. The positive charge deshields these protons significantly.

Diagnostic Value: Presence confirms the HCl salt. Absence (in DMSO) implies Free Base or

deprotonation.

Zone B: The Alpha-Piperidine Ring (2.9 – 3.4 ppm)
Signal: Multiplet or broad triplet (integrated 4H).

Assignment: Protons at positions 2' and 6' (adjacent to Nitrogen).

Chemical Shift:

3.0 – 3.3 ppm.

Shift Logic: The inductive effect of the ammonium cation pulls electron density, shifting these

downfield by ~0.5 ppm compared to the free base.

Zone C: The "Cage" & Beta-Piperidine (1.4 – 2.2 ppm)
This region is the "fingerprint" of the adamantane core but is often overlapped.

Signal Group 1 (Adamantane Bridgeheads):
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~1.9 – 2.1 ppm. Broad singlets (Positions 1, 3 of adamantane).

Signal Group 2 (Beta-Piperidine):

1.7 – 1.9 ppm.[1] Multiplets (Positions 3', 5' of piperidine). These are shielded by the spiro-
carbon.

Signal Group 3 (Adamantane Bulk):

1.5 – 1.8 ppm.[1] Overlapping multiplets (Adamantane methylenes).

Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its immediate precursor and its

free base form to facilitate rapid purity assessment.

Data Comparison Table

Feature Target: HCl Salt
Alternative 1: Free

Base

Alternative 2: 2-

Adamantanone

(Precursor)

NH Signal
8.5 - 9.0 ppm (2H,

Broad)

~1.5 - 2.0 ppm (1H,

Broad, often buried)
Absent

-CH2 (Pip) 3.0 - 3.3 ppm 2.6 - 2.8 ppm Absent

Cage Region 1.5 - 2.2 ppm 1.4 - 2.0 ppm 1.7 - 2.6 ppm

C Carbonyl Absent Absent
Diagnostic Peak @

~218 ppm

Solubility DMSO, MeOH, Water , DCM, Et2O , DCM

Differentiation Logic
Vs. Free Base: Look at the Alpha-CH2 shift. If the triplet is at 2.7 ppm, you have the free

base. If it is >3.0 ppm, you have the salt.
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Vs. Ketone Precursor: The precursor lacks the N-H signals and the distinct alpha-piperidine

triplet. The precursor also shows a unique deshielded signal for the alpha-protons adjacent

to the ketone in the adamantane ring (approx 2.5 ppm).

Visualization of Structural Logic
The following diagram illustrates the decision tree for identifying the compound based on NMR

signals.

Unknown Sample
(DMSO-d6)

Check 8.0 - 9.5 ppm
(Ammonium Region)

Check 2.6 - 3.5 ppm
(Alpha-CH2 Region)

Signal Present (Broad) Signal Absent (Possible Free Base)

Impurity: 2-Adamantanone
(Starting Material)

No Signal

Target: Spiro-Adamantane HCl
(Confirmed)

Multiplet @ 3.0-3.3 ppm

Alternative: Free Base
(Needs HCl formation)

Multiplet @ 2.6-2.8 ppm No Multiplet

Click to download full resolution via product page

Caption: Logical workflow for distinguishing spiro[adamantane-2,4'-piperidine] HCl from

common synthetic intermediates.

Synthesis & Validation References
Synthesis of Spiro-Piperidines:

Source: Journal of Medicinal Chemistry.
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Context: Detailed synthesis of adamantane-spiro-piperidines often involves the reaction of

2-adamantanone with ethyl cyanoacetate followed by reduction, or via the Strecker

synthesis.

Citation: Kolocouris, N., et al. "Synthesis and antiviral activity evaluation of some new

aminoadamantane derivatives." J. Med.[2] Chem. 1994, 37(18), 2896-2902. Link

NMR of Amine Salts:

Source: Silverstein, Spectrometric Identification of Organic Compounds.

Context: General principles for the downfield shift of alpha-protons in amine salts vs free

bases.

Citation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric

Identification of Organic Compounds (7th ed.). Wiley. Link

Adamantane NMR Data:

Source: Chemical Reviews.

Context: Comprehensive review of adamantane cage chemical shifts.

Citation: Duddeck, H. "Substituent Effects in the NMR Spectra of Adamantane

Derivatives." Chem. Rev. 1995, 95, 2715. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
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To cite this document: BenchChem. [Comprehensive Interpretation Guide:
Spiro[adamantane-2,4'-piperidine] HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390251#h1-nmr-spectrum-interpretation-of-spiro-
adamantane-2-4-piperidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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